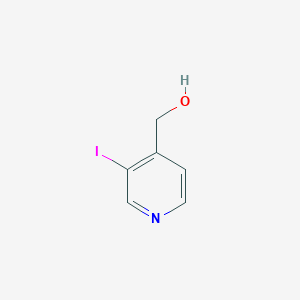

(3-Iodopyridin-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38749-97-2 |

|---|---|

Molecular Formula |

C6H6INO |

Molecular Weight |

235.02 g/mol |

IUPAC Name |

(3-iodopyridin-4-yl)methanol |

InChI |

InChI=1S/C6H6INO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 |

InChI Key |

BKTUQJGMSNKMCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CO)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodopyridin 4 Yl Methanol and Its Precursors

Established Synthetic Pathways to the Pyridine (B92270) Core

The construction of the appropriately substituted pyridine framework is a critical first step in the synthesis of (3-Iodopyridin-4-yl)methanol. This section explores the synthesis of key precursors and the strategic introduction of the iodine atom.

Precursor Synthesis and Functionalization Strategies

The synthesis of the pyridine core of this compound typically begins with readily available pyridine derivatives. A common precursor is 4-pyridinemethanol (B147518), also known as 4-(hydroxymethyl)pyridine. One established method to synthesize 4-pyridinemethanol is through the reduction of 4-pyridinecarboxylic acid or its esters. google.com For instance, methyl 4-picolinate can be reduced to 4-pyridinemethanol using a mixture of sodium borohydride (B1222165) and lithium chloride in tetrahydrofuran (B95107) (THF). google.com This method is advantageous due to the relatively low cost and ready availability of the starting materials.

Another important precursor is 4-methoxypyridine (B45360), which can be prepared from 4-chloropyridine (B1293800) hydrochloride via nucleophilic substitution with sodium methoxide. researchgate.net This precursor is particularly useful for subsequent directed metalation reactions.

The synthesis of 3-iodopyridine (B74083) itself, a potential starting material, can be achieved from 3-aminopyridine (B143674) through a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide. chemicalbook.com Alternatively, 3-bromopyridine (B30812) can be converted to 3-iodopyridine via a Finkelstein reaction, which involves halogen exchange with sodium iodide, often catalyzed by a copper(I) salt. chemicalbook.com

Regioselective Iodination Techniques for Pyridine Scaffolds

The regioselective introduction of an iodine atom at the C-3 position of the pyridine ring is a pivotal step. Several strategies have been developed to achieve this with high precision.

One of the most effective methods is directed ortho-metalation (DoM) . This technique takes advantage of a directing group on the pyridine ring to guide a strong base to deprotonate the adjacent position, creating a nucleophilic center that can then be quenched with an electrophilic iodine source. For example, 4-methoxypyridine can be treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a combination of n-butyllithium and 2,2,6,6-tetramethylpiperidine (B32323), to selectively deprotonate the C-3 position. Subsequent addition of iodine (I₂) results in the formation of 3-iodo-4-methoxypyridine. chemicalbook.comthieme-connect.com This method offers excellent regiocontrol.

Electrophilic iodination is another viable approach, particularly when an activating group is present on the pyridine ring. For instance, 4-hydroxypyridine (B47283) can be directly iodinated at the 3-position using iodine in the presence of a base like sodium hydroxide. The hydroxyl group activates the ring towards electrophilic substitution. Similarly, N-iodosuccinimide (NIS) can be employed as an electrophilic iodine source for the C-3 iodination of certain pyridine derivatives. thieme-connect.comnih.gov

A halogen exchange reaction can also be utilized. For example, a suitably substituted bromopyridine can undergo a halogen dance reaction, where treatment with a strong base can lead to the migration of the halogen, followed by quenching with an iodine source to install the iodine at the desired position. researchgate.net

Direct Synthesis of this compound

The direct synthesis of this compound typically involves the introduction of the hydroxymethyl group onto a pre-iodinated pyridine scaffold.

Alcohol Functional Group Introduction Methods

The most common method for introducing the alcohol functional group is through the reduction of a corresponding carbonyl compound . For instance, 3-iodopyridine-4-carbaldehyde or a 3-iodopyridine-4-carboxylic acid ester can be reduced to this compound. Standard reducing agents such as sodium borohydride (NaBH₄) are effective for the reduction of aldehydes, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters. chemicalbook.com

A detailed synthetic route involves the lithiation of a protected 3-bromopyridine at the 4-position, followed by formylation with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde. Subsequent reduction of the aldehyde with a suitable reducing agent would provide the desired alcohol. The synthesis of related polysubstituted (iodopyridinyl)methanols has been demonstrated using this formylation-reduction sequence. researchgate.netarkat-usa.org For example, a di-brominated pyridine was first lithiated and then treated with DMF to introduce a formyl group, which was then reduced to the alcohol using sodium borohydride. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, and stoichiometry of reagents.

For the reduction of a 3-iodopyridine-4-carbaldehyde, the reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. The use of a slight excess of the reducing agent, like sodium borohydride, is common to ensure complete conversion.

In the case of DoM followed by iodination, the choice of the strong base and the reaction temperature are critical. The use of cryogenic temperatures (e.g., -78 °C) is often necessary to ensure the stability of the lithiated intermediate and to control the regioselectivity. The slow addition of the iodinating agent is also important to prevent side reactions.

The following table summarizes some of the key reaction conditions and reported yields for the synthesis of precursors and related compounds.

| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Methoxypyridine | 1. n-BuLi, 2,2,6,6-tetramethylpiperidine 2. I₂ | 3-Iodo-4-methoxypyridine | THF, 0 °C to rt | - | chemicalbook.com |

| 3,5-Dibromo-2,6-dichloropyridine | 1. n-BuLi 2. DMF 3. NaBH₄ | (3,5-Dibromo-2-chloro-pyridin-6-yl)methanol | THF, -78 °C to rt | 65 | arkat-usa.org |

| 4-Hydroxypyridine | I₂, NaOH | 3-Iodo-4-hydroxypyridine | Aqueous solution | - | |

| 3-Bromopyridine | NaI, CuI, N,N'-dimethylethylenediamine | 3-Iodopyridine | 1,4-Dioxane, 110 °C | 98 | chemicalbook.com |

| Methyl 4-picolinate | NaBH₄, LiCl | 4-Pyridinemethanol | THF, -5 °C to reflux | High | google.com |

Alternative and Novel Synthetic Approaches

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of functionalized pyridines. One such approach is the use of multi-component reactions (MCRs) . These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. While a specific MCR for this compound has not been reported, the development of novel MCRs for the synthesis of highly functionalized pyridines is an active area of research.

Another area of interest is the use of C-H activation strategies. These methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. While not yet applied to the synthesis of this compound, the development of regioselective C-H iodination methods for pyridines could provide a more direct and efficient route in the future.

Furthermore, flow chemistry presents an opportunity to improve the safety and efficiency of reactions involving hazardous reagents or unstable intermediates, such as those encountered in some lithiation reactions. The precise control over reaction parameters in a flow reactor can lead to improved yields and selectivity.

Finally, the use of photocatalysis for the functionalization of pyridines is a rapidly emerging field. Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods.

Strategies from Alternative Pyridine Building Blocks

The synthesis of this compound can be approached by starting with pyridine derivatives that already contain a functional group at the C4 position, which can then be converted to the required hydroxymethyl group, or by introducing the iodine at the C3 position of a suitable precursor.

One common strategy involves the use of 4-methoxypyridine as a starting material. The methoxy (B1213986) group directs metallation to the C3 position. A directed metallation sequence using reagents like n-butyllithium (n-BuLi) in the presence of a zinc salt, followed by quenching with an iodine source such as molecular iodine (I₂), can regioselectively install the iodine atom at the C3 position to yield 3-iodo-4-methoxypyridine. chemicalbook.com The resulting intermediate can then, in principle, be demethylated and the C4-hydroxyl group converted to the target hydroxymethyl functionality, although this subsequent transformation is not detailed in the specific literature.

Another viable precursor is 3-aminopyridine . The synthesis of 3-amino-4-iodopyridine (B27973) has been documented, starting with the protection of the amino group, for instance as a pivaloyl amide. guidechem.com This is followed by a directed ortho-metallation using n-butyllithium and tetramethylethylenediamine (TMEDA), which facilitates deprotonation at the C4 position. guidechem.com Subsequent reaction with iodine introduces the halogen regioselectively. guidechem.com The final steps would involve the deprotection of the amide and a Sandmeyer-type reaction or similar transformation to convert the amino group into the hydroxymethyl group.

The reduction of a carboxylic acid or its ester derivative at the C4 position is a fundamental transformation in pyridine chemistry. For example, methyl 4-picolinate can be reduced to 4-pyridinemethanol using reducing agents like sodium borohydride in combination with lithium chloride. google.com Applying this logic, a synthesis could commence from 3-iodopyridine-4-carboxylic acid or its ester. This precursor could potentially be synthesized via the halogenation of pyridine-4-carboxylic acid or through a metal-halogen exchange from a dibromopyridine followed by carboxylation.

Furthermore, syntheses can begin with more complex, multi-halogenated pyridines. For instance, methods for preparing various substituted pyridinyl methanols from di- and tri-halogenated pyridines have been described. arkat-usa.orgresearchgate.net A typical sequence involves a metal-halogen exchange reaction at low temperature using an organolithium reagent, followed by formylation with an electrophile like dimethylformamide (DMF). arkat-usa.org The resulting aldehyde is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to afford the hydroxymethyl group. arkat-usa.orgresearchgate.net This strategy allows for precise control over the placement of functional groups. For example, (2,6-dibromo-3-iodopyridin-4-yl)methanol has been synthesized from a tribromopyridine precursor through such a metalation-formylation-reduction sequence. arkat-usa.org

| Starting Material | Key Reagents/Reaction | Intermediate Formed | Reference |

|---|---|---|---|

| 4-Methoxypyridine | 1. n-BuLi, ZnCl2·TMEDA 2. I₂ | 3-Iodo-4-methoxypyridine | chemicalbook.com |

| 3-Aminopyridine (as pivaloyl amide) | 1. n-BuLi, TMEDA 2. I₂ | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropionamide | guidechem.com |

| 3,5-Dibromopyridine | 1. i-PrMgCl·LiCl 2. DMF | 5-Bromo-3-pyridinecarboxaldehyde | tandfonline.com |

| (Dibromo-iodo)-pyridine | 1. n-BuLi 2. DMF 3. NaBH₄ | (Dibromo-iodopyridin-4-yl)methanol | arkat-usa.orgresearchgate.net |

| Methyl 4-picolinate | NaBH₄, LiCl | 4-Pyridinemethanol | google.com |

Emerging Methodologies in Halogenated Pyridine Synthesis

The limitations of classical electrophilic aromatic substitution for preparing specifically halogenated pyridines have driven the development of innovative synthetic methods. nih.govchemrxiv.org These emerging strategies offer milder reaction conditions and superior regiochemical control, which are essential for the synthesis of complex molecules like pharmaceutical intermediates.

One powerful strategy involves the temporary transformation of the pyridine ring into a more reactive intermediate. The Zincke reaction , a classic transformation, has been modified for this purpose. acs.org In this approach, the pyridine is activated and undergoes ring-opening to form a linear azatriene intermediate, known as a Zincke imine. chemrxiv.org This intermediate, unlike the electron-poor pyridine starting material, behaves as a series of polarized alkenes and readily undergoes regioselective halogenation with electrophilic halogen sources like N-halosuccinimides under mild conditions. chemrxiv.org A subsequent ring-closing step regenerates the aromatic pyridine ring, now functionalized at a specific position. chemrxiv.orgacs.org This ring-opening/halogenation/ring-closing sequence provides a novel pathway to 3-halopyridines. chemrxiv.org

Another significant advancement is the use of designed phosphine (B1218219) reagents to achieve selective 4-halogenation of pyridines. chemrxiv.orgnih.govamazonaws.com In this method, specially designed heterocyclic phosphines are reacted with pyridines to selectively form phosphonium (B103445) salts at the C4 position. chemrxiv.orgnih.gov These phosphonium salts act as excellent leaving groups and can be displaced by halide nucleophiles (Cl⁻, Br⁻, I⁻) to install a halogen at the 4-position. chemrxiv.orgmountainscholar.org The reaction is applicable to a wide array of unactivated pyridines and is suitable for late-stage functionalization of complex molecules. nih.govamazonaws.comresearchgate.net Computational studies suggest the carbon-halogen bond formation proceeds via an SNAr pathway. researchgate.net

Directed ortho-metalation (DoM) and metal-halogen exchange reactions remain cornerstone strategies, but with continued refinement. The use of magnesium-based reagents, such as isopropylmagnesium chloride (i-PrMgCl), often provides advantages over lithium reagents, including improved stability of the resulting organometallic intermediate. tandfonline.com These magnesiated pyridyl species can be generated with high regioselectivity via halogen-metal exchange and subsequently trapped with various electrophiles to build up molecular complexity. researchgate.nettandfonline.com

| Methodology | Key Feature | Typical Regioselectivity | Reference |

|---|---|---|---|

| Zincke Imine Intermediates | Ring-opening/halogenation/ring-closing sequence. | 3-Selective | chemrxiv.orgacs.org |

| Designed Phosphonium Salts | Activation at C4 via a phosphonium salt, followed by nucleophilic displacement. | 4-Selective | chemrxiv.orgnih.govamazonaws.com |

| Directed Metalation / Halogen-Metal Exchange | Regioselective deprotonation or exchange directed by existing functional groups. | Dependent on directing group (e.g., C2, C3, C4) | researchgate.nettandfonline.com |

Chemical Transformations and Reactivity of 3 Iodopyridin 4 Yl Methanol

Reactivity at the Iodide Moiety

The carbon-iodine bond at the 3-position of the pyridine (B92270) ring is a key site for synthetic modifications. The high polarizability and relatively low bond strength of the C-I bond make it an excellent leaving group in various transition metal-catalyzed cross-coupling reactions and other transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the iodide of (3-Iodopyridin-4-yl)methanol serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl groups. This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the iodo-pyridine with an organoboron compound, such as a boronic acid or boronic ester. While specific literature examples for this compound are not abundant, the general applicability of this reaction to aryl iodides is well-established.

The Sonogashira coupling provides a route to synthesize 3-alkynylpyridine derivatives by reacting this compound with a terminal alkyne. unacademy.comwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. unacademy.comwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The reaction can be carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The Negishi coupling reaction offers another method for C-C bond formation by coupling this compound with an organozinc reagent. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is also catalyzed by a palladium or nickel complex and is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.orgnih.gov

Table 1: Illustrative Cross-Coupling Reactions of this compound Note: The following table presents generalized or illustrative examples of cross-coupling reactions, as specific literature data for this compound is limited. Conditions are based on standard procedures for similar substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (3-Arylpyridin-4-yl)methanol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | (3-(Alkynyl)pyridin-4-yl)methanol |

| Negishi | Organozinc halide | Pd(PPh₃)₄ | - | THF | (3-(Alkyl/Aryl)pyridin-4-yl)methanol |

The iodide group of this compound can undergo metal-halogen exchange, typically with organolithium reagents at low temperatures. wikipedia.orgnih.govtcnj.eduias.ac.inresearchgate.net This reaction results in the formation of a highly reactive 3-lithiopyridine intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 3-position. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Beyond traditional cross-coupling and exchange reactions, the iodide moiety can participate in other important transformations. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net This provides a direct route to 3-aminopyridine (B143674) derivatives.

Another key transformation is cyanation , where the iodide is displaced by a cyanide group, typically using a cyanide salt and a palladium or copper catalyst. This reaction is a valuable method for introducing a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids or amines.

Reactivity at the Hydroxymethyl Group

The primary alcohol functionality of this compound offers a second site for chemical modification, which can be derivatized or transformed through various reactions.

The hydroxymethyl group can be readily converted into a variety of other functional groups. Esterification can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst.

Etherification , such as the Williamson ether synthesis, can be performed by deprotonating the alcohol with a base to form an alkoxide, which then reacts with an alkyl halide to form an ether.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a methanesulfonate (mesylate), by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. google.com This mesylate can then be displaced by a wide range of nucleophiles.

Table 2: Derivatization of the Hydroxymethyl Group Note: This table provides general examples of derivatization reactions.

| Reaction Type | Reagent | Base | Product |

| Esterification | Acetic anhydride | Pyridine | (3-Iodopyridin-4-yl)methyl acetate |

| Etherification | Methyl iodide | NaH | 4-(Methoxymethyl)-3-iodopyridine |

| Mesylation | Methanesulfonyl chloride | Triethylamine | (3-Iodopyridin-4-yl)methyl methanesulfonate |

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-iodoisonicotinaldehyde, using a variety of oxidizing agents. Mild conditions are typically employed to avoid over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation.

While the hydroxymethyl group is already in a reduced state, the term reduction in this context could refer to the hydrogenolysis of the C-O bond under certain conditions, although this is a less common transformation for this type of substrate. More relevant is the reduction of the corresponding aldehyde or carboxylic acid back to the alcohol, for which this compound would be the product. For instance, the reduction of an ester derivative can yield the alcohol. google.com

Nucleophilic Substitution Reactions

This compound possesses two primary sites susceptible to nucleophilic substitution: the C3 carbon of the pyridine ring bearing the iodine atom and the benzylic carbon of the methanol (B129727) group. The reaction pathway is highly dependent on the reaction conditions and the nature of the nucleophile.

Substitution at the Pyridine Ring (C-I Bond): The displacement of the iodide from the pyridine ring would proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, a nucleophile attacks the electron-deficient aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.com Generally, SNAr reactions on pyridine rings are favored at the C2 and C4 positions (ortho and para to the nitrogen) because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance. stackexchange.com

Attack at the C3 position, as would be required to displace the iodine from this compound, is less electronically favored because the nitrogen atom cannot directly delocalize the resulting negative charge. stackexchange.com Consequently, these reactions are often slower and may require more forcing conditions, such as elevated temperatures or microwave irradiation, to proceed efficiently. youtube.comsci-hub.se The iodine atom is a good leaving group due to the relatively weak carbon-iodine bond. sci-hub.se

Substitution at the Methanol Group (-CH₂OH): The hydroxyl (-OH) group of the methanol substituent is a poor leaving group. youtube.commasterorganicchemistry.com Therefore, direct nucleophilic substitution at the benzylic carbon by an SN2 mechanism does not readily occur. masterorganicchemistry.com For a substitution reaction to take place at this site, the hydroxyl group must first be converted into a better leaving group.

Common strategies to achieve this include:

Protonation in Strong Acid: In the presence of strong acids like HBr or HI, the alcohol's oxygen is protonated to form an oxonium ion (-OH₂⁺). This creates a neutral water molecule as an excellent leaving group, which can then be displaced by a halide ion in an SN2 reaction. youtube.commasterorganicchemistry.com

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl), in the presence of a base to form a tosylate ester. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Use of Specific Reagents: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively. youtube.comyoutube.com These reactions also proceed via an SN2 mechanism. youtube.com

The table below summarizes the expected substitution reactions at the methanol group after activation.

| Activating Reagent | Intermediate Leaving Group | Nucleophile | Product | Mechanism |

|---|---|---|---|---|

| HBr (conc.) | -OH₂⁺ (Water) | Br⁻ | 4-(Bromomethyl)-3-iodopyridine | SN2 |

| TsCl, Pyridine | -OTs (Tosylate) | Nu⁻ (e.g., CN⁻) | 2-(3-Iodopyridin-4-yl)acetonitrile | SN2 |

| SOCl₂ | -OS(O)Cl | Cl⁻ | 4-(Chloromethyl)-3-iodopyridine | SN2 |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a Lewis base and a nucleophile. alfachemic.com This electronic feature is central to its reactivity, allowing it to react with electrophiles and coordinate to metal centers. alfachemic.comjscimedcentral.com

N-Alkylation and Quaternization Reactions

The pyridine nitrogen readily reacts with alkyl halides in a process known as N-alkylation or, more specifically, the Menshutkin reaction. researchgate.net This SN2 reaction results in the formation of a positively charged quaternary pyridinium salt. osti.gov The reaction is generally efficient and is one of the most common transformations for pyridine derivatives. The rate of reaction is influenced by the nature of the alkylating agent (e.g., methyl iodide is more reactive than methyl chloride) and steric hindrance around the nitrogen atom. mdpi.com Quaternization of the nitrogen can significantly alter the electronic properties of the molecule, for instance by enhancing π-electron delocalization in conjugated systems. rsc.org

The table below illustrates the expected products from the N-alkylation of this compound with various alkylating agents.

| Alkylating Agent | Product Name |

|---|---|

| Methyl Iodide (CH₃I) | 1-Methyl-3-iodo-4-(hydroxymethyl)pyridinium iodide |

| Benzyl Bromide (BnBr) | 1-Benzyl-3-iodo-4-(hydroxymethyl)pyridinium bromide |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | 1-(2-Ethoxy-2-oxoethyl)-3-iodo-4-(hydroxymethyl)pyridinium bromide |

Coordination Chemistry in Catalyst Design

Pyridine and its functionalized derivatives are fundamental ligands in coordination chemistry. jscimedcentral.comresearchgate.net The nitrogen lone pair can donate to a vacant orbital on a transition metal center to form a stable coordination complex. alfachemic.com These complexes are widely used as catalysts in a vast array of organic reactions, including hydrogenations, polymerizations, and cross-coupling reactions. alfachemic.comacs.org

This compound can serve as a monodentate ligand, binding to a metal through its pyridine nitrogen. jscimedcentral.com The nature of the substituents on the pyridine ring—in this case, the iodo and hydroxymethyl groups—can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. acs.orgunimi.it Furthermore, the hydroxymethyl and iodo groups provide synthetic handles for further modification. For example, the alcohol could be converted into a phosphine or the iodine could be used in a cross-coupling reaction to create a more complex, potentially bidentate or tridentate ligand capable of forming highly stable chelate complexes with a metal center.

Multi-site Reactivity and Chemo-selectivity Studies

The presence of three distinct reactive sites—the pyridine nitrogen, the hydroxyl group, and the carbon-iodine bond—makes chemo-selectivity a critical consideration in the chemical transformation of this compound. The outcome of a reaction depends heavily on the choice of reagents and conditions, which can be tailored to target a specific functional group.

N-Alkylation vs. O-Alkylation: The pyridine nitrogen is significantly more nucleophilic than the neutral oxygen of the hydroxyl group. Consequently, reaction with an electrophile like an alkyl halide will overwhelmingly favor N-alkylation to form the pyridinium salt. researchgate.net To achieve O-alkylation, the hydroxyl group would first need to be deprotonated with a strong base to form a much more nucleophilic alkoxide anion.

N-Alkylation vs. SNAr: N-alkylation is typically a fast and facile reaction that occurs under mild conditions. In contrast, nucleophilic aromatic substitution at the C3 position is electronically disfavored and would likely require more vigorous conditions (e.g., high heat) or a specialized catalytic system. Therefore, under standard alkylating conditions, reaction at the nitrogen is the expected outcome.

Reactivity under Acidic Conditions: If a reaction is performed under strong acidic conditions to activate the hydroxyl group (e.g., for substitution with HBr), the pyridine nitrogen will also be protonated. This protonation deactivates the nitrogen as a nucleophile but increases the electron-deficiency of the pyridine ring, potentially making it more susceptible to attack by certain nucleophiles.

The selective functionalization of this compound can thus be controlled by the judicious choice of reagents, as summarized in the table below.

| Reagent Type | Primary Reactive Site | Expected Transformation |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Pyridine Nitrogen | N-Alkylation (Quaternization) |

| Strong Base (e.g., NaH) followed by Alkyl Halide | Hydroxyl Group | O-Alkylation (Ether formation) |

| SOCl₂ or PBr₃ | Hydroxyl Group | Conversion to Alkyl Halide |

| Strong Nucleophile, High Temperature | C-I Bond | Nucleophilic Aromatic Substitution |

| Transition Metal Precursor (e.g., PdCl₂) | Pyridine Nitrogen | Coordination Complex Formation |

Synthesis and Exploration of Derivatives and Analogs of 3 Iodopyridin 4 Yl Methanol

Structural Modifications at the Pyridine (B92270) Ring

The introduction of various substituents at the available positions on the pyridine ring (positions 2, 5, and 6) has been a key strategy in the development of new analogs. The iodo group at the 3-position is a particularly useful handle for introducing a wide array of functionalities through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netresearchgate.net This allows for the synthesis of a diverse library of compounds with tailored properties.

Common modifications include the introduction of:

Halogens: Besides the existing iodine, other halogens like chlorine and fluorine can be introduced. For instance, (3-Chloropyridin-4-yl)methanol has been synthesized and utilized in further chemical exploration. achmem.com

Amino Groups: The introduction of amino groups can significantly alter the polarity and hydrogen bonding capabilities of the molecule. (4-Amino-pyridin-3-yl)-methanol is a known analog that finds use as an intermediate in organic synthesis. chemicalbook.com

Alkyl and Aryl Groups: Carbon-carbon bond formation reactions can be employed to attach various alkyl and aryl moieties to the pyridine ring, thereby modifying its lipophilicity and steric bulk.

Other Functional Groups: A range of other functional groups, including nitro, cyano, and alkoxy groups, can be introduced to fine-tune the electronic and steric characteristics of the molecule.

The following table summarizes some of the synthesized analogs with varied substituents on the pyridine ring:

| Compound Name | Substituent(s) | Position(s) | Reference(s) |

| (3-Chloropyridin-4-yl)methanol | Chloro | 3 | achmem.com |

| (4-Amino-pyridin-3-yl)-methanol | Amino | 4 | chemicalbook.com |

| 3-Fluoropyridine-2-methanol | Fluoro | 3 | google.com |

This table is interactive and can be sorted by clicking on the column headers.

For example, the synthesis of isomers where the iodo and hydroxymethyl groups are at different positions relative to the nitrogen atom can lead to compounds with distinct biological profiles. The general synthetic strategies for substituted pyridines can be adapted to produce these isomers. nih.govnih.govrsc.org

Modifications of the Hydroxymethyl Side Chain

The hydroxymethyl group at the 4-position of the pyridine ring provides another key site for structural modification. Alterations to this side chain can influence the molecule's polarity, metabolic stability, and interaction with biological targets.

The hydroxymethyl group can be extended or replaced with other functional groups to explore the structure-activity relationship further. These modifications can include:

Homologation: Extending the carbon chain to a hydroxyethyl (B10761427) or hydroxypropyl group can alter the molecule's flexibility and spacing of the hydroxyl group relative to the pyridine ring.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new chemical reactivity and potential for different biological interactions.

Replacement with other functional groups: The hydroxyl group can be replaced with other functionalities such as an amino group (to form an aminomethyl derivative), a thiol group (to form a mercaptomethyl derivative), or an ether linkage.

The introduction of chirality can be a critical step in the development of biologically active compounds, as enantiomers often exhibit different pharmacological and toxicological profiles. google.commdpi.com For (3-Iodopyridin-4-yl)methanol derivatives, chirality can be introduced in several ways:

Modification of the side chain: Introducing a chiral center on the side chain, for example, by creating a secondary alcohol with a specific stereochemistry.

Resolution of racemates: If a chiral center is present, the racemic mixture can be resolved into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation. mdpi.comnih.gov

Isosteric Replacements and Bioisosterism in Research Contexts

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound to improve its properties while retaining its desired biological activity. estranky.skpatsnap.comu-tokyo.ac.jpnih.govdrughunter.com In the context of this compound and its analogs, this can involve the replacement of specific atoms or groups with others that have similar steric, electronic, or physicochemical properties.

Examples of isosteric and bioisosteric replacements relevant to this scaffold include:

Replacement of the Iodine Atom: The iodine atom can be replaced by other groups that can act as bioisosteres. For example, a cyano group or a trifluoromethyl group can sometimes mimic the steric and electronic properties of an iodine atom in certain biological contexts.

Hydroxymethyl Group Bioisosteres: The hydroxymethyl group can be replaced by other polar groups that can participate in similar interactions. For instance, an N-hydroxymethyl amide or a small sulfonamide group could be considered as potential bioisosteres.

The application of these synthetic strategies allows for the generation of a diverse range of compounds based on the this compound scaffold. The systematic exploration of these derivatives and analogs is crucial for understanding their structure-activity relationships and for the development of new molecules with potential applications in various fields of chemical and biological research.

Library Synthesis and Combinatorial Approaches Utilizing the Core Structure

The strategic position of the iodo and hydroxymethyl groups on the pyridine ring makes this compound a highly valuable scaffold for library synthesis and combinatorial chemistry. These approaches are fundamental in modern drug discovery and materials science, enabling the rapid generation of a multitude of structurally related compounds for screening and optimization. openaccessjournals.com The core structure of this compound offers two primary points of diversification: the C-I bond at the 3-position and the hydroxyl group of the methanol (B129727) moiety at the 4-position.

The iodine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents. For instance, Suzuki coupling can be employed to introduce various aryl and heteroaryl groups, Sonogashira coupling for the introduction of alkynyl groups, Heck coupling for vinyl groups, and Buchwald-Hartwig amination for the installation of diverse amine functionalities. These reactions are well-suited for parallel synthesis formats, where multiple reactions are run simultaneously to generate a library of compounds.

The hydroxymethyl group provides another handle for diversification. It can be oxidized to an aldehyde or a carboxylic acid, which can then undergo a plethora of subsequent reactions such as reductive amination, Wittig reactions, esterification, or amide bond formation. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to allow for nucleophilic substitution reactions.

A representative, though not exhaustive, scheme for the generation of a chemical library from this compound is depicted below. This illustrates how a single starting material can be elaborated into a diverse set of molecules.

Table 1: Exemplar Reactions for Library Synthesis from this compound

| Reaction Type | Reagents and Conditions | Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | 3-Aryl-4-(hydroxymethyl)pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N), solvent (e.g., THF) | 3-Alkynyl-4-(hydroxymethyl)pyridines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene) | 3-Amino-4-(hydroxymethyl)pyridines |

| Oxidation followed by Amide Coupling | 1. Oxidizing agent (e.g., MnO₂); 2. Amine, coupling agent (e.g., HATU), base (e.g., DIPEA), solvent (e.g., DMF) | 4-(Aminocarbonyl)-3-substituted pyridines |

| Etherification (Mitsunobu) | Phenol, PPh₃, DIAD, solvent (e.g., THF) | 3-Iodo-4-(phenoxymethyl)pyridines |

The power of combinatorial synthesis lies in the ability to systematically vary the substituents at these diversification points. For example, a library of compounds could be generated by reacting this compound with a set of different arylboronic acids in a Suzuki coupling reaction. The resulting 3-aryl-4-(hydroxymethyl)pyridines could then be further diversified by reacting the hydroxymethyl group with a set of carboxylic acids to form a library of esters. This two-dimensional combinatorial approach can lead to the rapid generation of a large and diverse library of compounds from a single core structure.

While specific, large-scale library syntheses starting directly from this compound are not extensively detailed in the cited literature, the principles are well-established through work on analogous structures. For instance, the development of multi-parallel synthetic routes for novel 3,4-disubstituted pyridin-2(1H)-one kinase inhibitors has been reported, starting from related iodopyridine building blocks. beilstein-journals.org This work highlights the utility of the iodopyridine scaffold in generating libraries of bioactive molecules. beilstein-journals.org

The application of such libraries is vast, with a primary focus on the discovery of new therapeutic agents. By screening these libraries against biological targets, researchers can identify "hit" compounds with desired activities. The structure-activity relationships (SAR) gleaned from these initial screens can then guide the synthesis of more focused, second-generation libraries to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Table 2: Representative Derivatives Synthesizable from this compound

| Derivative Name | Synthetic Approach | Potential Application |

| (3-Phenylpyridin-4-yl)methanol | Suzuki Coupling | Medicinal Chemistry Scaffold |

| (3-(Phenylethynyl)pyridin-4-yl)methanol | Sonogashira Coupling | Materials Science, Medicinal Chemistry |

| (3-(Piperidin-1-yl)pyridin-4-yl)methanol | Buchwald-Hartwig Amination | Medicinal Chemistry Scaffold |

| 3-Iodo-4-(phenoxymethyl)pyridine | Mitsunobu Reaction | Intermediate for further diversification |

| 3-Iodopyridine-4-carbaldehyde | Oxidation of the alcohol | Intermediate for further diversification |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For (3-Iodopyridin-4-yl)methanol, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group. The chemical shifts (δ) are influenced by the electron-withdrawing iodine atom and the nitrogen atom in the pyridine ring. The protons on the pyridine ring would likely appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns providing information about their relative positions. The methylene protons of the hydroxymethyl group would be expected to appear as a singlet or a doublet, depending on the solvent and temperature, typically in the range of δ 4.5-5.0 ppm. A proton attached to the oxygen of the hydroxyl group would also be observable, though its chemical shift can be highly variable and the peak is often broad.

In ¹³C NMR spectroscopy, each carbon atom in this compound would give a distinct signal. The carbon atom bonded to the iodine would be significantly shifted due to the heavy atom effect. The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-160 ppm), while the methylene carbon would appear at a higher field (typically δ 60-70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions. Specific experimental data from peer-reviewed sources is not readily available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 8.8 | - |

| H5 | 7.5 - 7.8 | - |

| H6 | 8.4 - 8.7 | - |

| CH₂ | 4.6 - 4.9 | 60 - 65 |

| OH | Variable | - |

| C2 | - | 150 - 155 |

| C3 | - | 95 - 105 |

| C4 | - | 155 - 160 |

| C5 | - | 125 - 130 |

| C6 | - | 148 - 152 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆INO), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of a heavy iodine atom, this peak would be prominent. Common fragmentation patterns for this molecule would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or the iodine atom. The fragmentation pattern provides a fingerprint that can aid in structural confirmation.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (Note: Specific experimental mass spectral data from peer-reviewed literature is not readily available.)

| m/z Value | Possible Fragment |

| 235 | [C₆H₆INO]⁺ (Molecular Ion) |

| 218 | [M - OH]⁺ |

| 204 | [M - CH₂OH]⁺ |

| 108 | [M - I]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. C-H stretching vibrations of the aromatic pyridine ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1075 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would give rise to several absorptions in the 1400-1600 cm⁻¹ range. The C-I bond would have a characteristic stretching frequency at a lower wavenumber, typically in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound (Note: These are expected absorption ranges. Specific experimental IR data from peer-reviewed sources is not readily available.)

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=N, C=C (pyridine) | 1400 - 1600 |

| C-O (primary alcohol) | 1000 - 1075 |

| C-I | 500 - 600 |

Chromatographic Methods for Purity and Isolation (HPLC, GC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For this compound, a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation on a silica (B1680970) gel plate. rsc.org The compound's retention factor (Rf) would be a characteristic value under specific conditions.

Gas Chromatography (GC): GC can be used to assess the purity of volatile compounds. Given its molecular weight, this compound may be amenable to GC analysis, possibly after derivatization to increase its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components of a mixture. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective for purity analysis. The retention time of the compound would be a key identifier.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. For this compound, with the molecular formula C₆H₆INO, the theoretical percentage of each element can be calculated. Experimental values obtained from a CHN (carbon, hydrogen, nitrogen) analyzer, along with a separate analysis for iodine, should match the theoretical values within an acceptable margin of error (typically ±0.4%), thereby verifying the empirical formula of the synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₆H₆INO)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 6 | 72.06 | 30.67% |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.58% |

| Iodine (I) | 126.90 | 1 | 126.90 | 54.00% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.96% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.81% |

| Total | 235.03 | 100.00% |

Theoretical and Computational Investigations of 3 Iodopyridin 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of (3-Iodopyridin-4-yl)methanol. researchgate.netias.ac.inijcce.ac.ir These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing pyridine (B92270) ring and the substituents: the iodo group at position 3 and the methanol (B129727) group at position 4. DFT calculations at a level like B3LYP/6-311G+(d,p) can provide optimized geometry and key electronic descriptors. ias.ac.in The nitrogen atom in the pyridine ring and the oxygen of the methanol group are regions of high electron density, while the iodine atom, due to the phenomenon of the σ-hole, presents an electrophilic region. nih.gov

Key electronic properties obtained from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net Mulliken charge analysis can quantify the partial charges on each atom, confirming the electronegativity of the nitrogen and oxygen atoms and the electrophilic character of the iodine's σ-hole.

Table 1: Calculated Electronic Properties of this compound (Representative Data) This table presents representative data that would be expected from DFT calculations, based on studies of similar pyridine derivatives. ias.ac.inresearchgate.net

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on N | -0.65 e | Confirms the high electron density on the pyridine nitrogen. |

| Mulliken Charge on I | +0.15 e | Suggests the presence of an electrophilic σ-hole. |

| Mulliken Charge on O | -0.58 e | Shows high electron density on the methanol oxygen. |

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses conformational flexibility, primarily around the C4-C(methanol) and C(methanol)-O bonds. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time, providing insights into their behavior in different environments, such as in solution. iucr.orgmdpi.com

An MD simulation would typically involve placing the molecule in a solvent box (e.g., water) and calculating the forces between atoms over a set period, often nanoseconds to microseconds. mdpi.com This allows for the observation of rotational changes (dihedral angle variations) and the identification of stable, low-energy conformations. nih.gov For this compound, the orientation of the hydroxymethyl group relative to the pyridine ring is of key interest. This orientation can influence how the molecule fits into a biological target, such as an enzyme's active site. bohrium.com

The simulation would reveal the most populated conformational states, their relative energies, and the energy barriers for conversion between them. pitt.edu This information is critical for understanding how the molecule might be recognized by a receptor. For instance, different conformers might expose the hydrogen-bonding capabilities of the methanol group or the halogen-bonding potential of the iodo group differently.

Table 2: Major Conformers of this compound from a Hypothetical MD Simulation This table illustrates the type of results an MD simulation would yield for the molecule's conformational preferences. nih.gov

| Conformer | Dihedral Angle (N-C4-C-O) | Relative Population (%) | Key Feature |

| A | ~60° | 45% | Hydroxyl group is oriented away from the iodine atom. |

| B | ~180° | 35% | Hydroxyl group is positioned anti-periplanar to the ring nitrogen. |

| C | ~-60° | 20% | Hydroxyl group is oriented towards the iodine atom. |

Reaction Mechanism Studies and Pathway Prediction

Computational chemistry can be used to model potential chemical reactions involving this compound and to predict the most likely reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed.

A relevant reaction for this molecule could be its metabolism, for example, the oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid. Theoretical studies can model these oxidation steps, identifying the transition state structures and calculating the activation energies. A lower activation energy indicates a more facile reaction. Such studies can help predict the metabolic fate of the molecule and its derivatives. Another area of investigation could be nucleophilic aromatic substitution, exploring the displacement of the iodo group, which is a common transformation for iodinated aromatic compounds.

These computational predictions are invaluable for guiding synthetic efforts and for understanding potential metabolic liabilities in drug design.

Table 3: Hypothetical Reaction Energy Profile for the Oxidation of this compound This table provides an example of the energetic data that would be obtained from a reaction mechanism study.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Alcohol to Aldehyde | 15.2 | -8.5 |

| Aldehyde to Carboxylic Acid | 12.8 | -25.1 |

Intermolecular Interactions, Including Halogen Bonding and Hydrogen Bonding

The intermolecular interactions of this compound are crucial for its physical properties and its ability to bind to biological targets. The molecule has two primary sites for strong non-covalent interactions: the hydroxymethyl group for hydrogen bonding and the iodine atom for halogen bonding.

The hydroxyl group can act as both a hydrogen bond donor (with the H) and an acceptor (with the O). Hydrogen bonds are key interactions in biological systems, and the ability to form them is often a prerequisite for drug-receptor binding.

The iodine atom at position 3 is a potential halogen bond donor. The electron-withdrawing effect of the adjacent pyridine nitrogen enhances the positive electrostatic potential (the σ-hole) on the outer side of the iodine atom. researchgate.netnih.gov This allows it to form attractive interactions with nucleophilic atoms like oxygen or nitrogen. Computational modeling suggests that the nitrogen in 3-iodopyridine (B74083) withdraws electron density from the iodine, increasing its σ-hole and making it more accessible for such interactions. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and characterize the nature of these weak interactions. ju.edu.joacs.org

Table 4: Comparison of Intermolecular Interactions in this compound This table compares the typical characteristics of the main non-covalent interactions for this molecule, based on computational studies of similar systems. nih.govju.edu.jo

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | -OH group | Carbonyl O, Amine N | 3-7 |

| Halogen Bond | C-I | Carbonyl O, Amine N | 2-5 |

Structure-Activity Relationship (SAR) Computational Modeling in Ligand Design Research

This compound and its derivatives have been investigated as ligands for targets such as the Synaptic Vesicle Protein 2A (SV2A). researchgate.netias.ac.in In this context, computational modeling plays a vital role in understanding and predicting the structure-activity relationship (SAR). nih.gov SAR studies aim to identify which parts of a molecule are responsible for its biological activity, guiding the design of more potent and selective compounds. nih.gov

For the derivatives of this compound, computational models help to rationalize observed activity data. For instance, replacing the iodo group with other substituents can dramatically alter binding affinity. A computational model might show that the size, shape, and electronic properties of the substituent at position 3 are critical. The iodine atom's ability to form a halogen bond might be a key contributor to the binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties (like lipophilicity, electronic parameters, and steric descriptors) of a series of derivatives with their biological activity. researchgate.netwjpsonline.com These models, often based on multiple linear regression or machine learning algorithms, can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Applications of 3 Iodopyridin 4 Yl Methanol in Academic Synthesis and Chemical Biology Research

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of both a nucleophilic hydroxyl group and an electrophilic iodinated carbon atom on the pyridine (B92270) scaffold makes (3-Iodopyridin-4-yl)methanol a highly adaptable synthon. The iodine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks.

Precursor to Pyridine-Containing Heterocycles

This compound serves as a strategic starting material for the synthesis of a wide array of pyridine-containing heterocycles. The iodo group provides a handle for intramolecular and intermolecular cyclization reactions, leading to the formation of fused and substituted pyridine systems.

For instance, the oxidation of the methanol (B129727) group to an aldehyde furnishes a reactive carbonyl that can participate in condensation reactions. A patent describes the oxidation of this compound to 3-iodopyridine-4-carbaldehyde using manganese dioxide. google.com This aldehyde can then be reacted with hydrazides to form hydrazone derivatives, which are precursors to various heterocyclic systems and have been investigated for their potential in diagnosing diseases like Alzheimer's. google.com

Furthermore, the iodopyridine core is a key substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, alkynyl, and amino moieties, respectively, at the 3-position of the pyridine ring, thereby enabling the synthesis of a diverse library of substituted pyridines.

Building Block for Advanced Pharmaceutical Intermediates

The structural motif of a substituted pyridine is prevalent in a multitude of biologically active compounds and approved pharmaceuticals. This compound is a valuable starting material for the synthesis of such advanced pharmaceutical intermediates.

A notable example is its use in the synthesis of ligands for the synaptic vesicle protein 2A (SV2A), a target for antiepileptic drugs. In a 2021 study published in ACS Omega, this compound was converted to (3-iodopyridin-4-yl)methyl methanesulfonate. acs.org This intermediate was then reacted with 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) to yield 4-(3,5-difluorophenyl)-1-((3-iodopyridin-4-yl)methyl)pyrrolidin-2-one, a key precursor for developing novel PET and SPECT imaging agents for SV2A. acs.orgnih.gov

Another application is found in a patent for macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, which are important in the treatment of type 2 diabetes. The patent lists this compound as a starting intermediate in the synthetic route to these complex macrocycles. google.com Additionally, a patent for TRPA1 antagonists, which are investigated for pain relief, describes the use of a derivative, (6-chloro-2-cyclopropyl-3-iodopyridin-4-yl)methanol, highlighting the utility of this structural class of compounds in medicinal chemistry. googleapis.com

| Application | Intermediate Synthesized | Therapeutic Area/Target | Reference |

| Alzheimer's Disease Diagnostics | 3-Iodopyridine-4-carbaldehyde | Amyloid Imaging | google.com |

| SV2A Imaging Agents | (3-Iodopyridin-4-yl)methyl methanesulfonate | Epilepsy, Neurological Disorders | acs.orgnih.gov |

| GLP-1 Receptor Agonists | This compound | Type 2 Diabetes | google.com |

| TRPA1 Antagonists | (6-Chloro-2-cyclopropyl-3-iodopyridin-4-yl)methanol | Pain | googleapis.com |

Applications in Radiochemistry Research

The presence of an iodine atom in this compound makes it an attractive precursor for the development of radiolabeled compounds for nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Precursor for Radiolabeled Imaging Agents (e.g., PET/SPECT tracers)

As previously mentioned, this compound is a precursor for ligands targeting the SV2A protein. acs.orgnih.gov The iodo-derivative serves as a stable, non-radioactive precursor that can be subjected to late-stage radioisotope incorporation. The resulting radiolabeled tracers can be used to visualize and quantify the density of SV2A in the brain, which is crucial for understanding the pathophysiology of epilepsy and other neurological disorders, as well as for monitoring the efficacy of therapeutic interventions.

The general strategy involves synthesizing the non-radioactive iodo-compound and then replacing the stable iodine with a radioactive isotope, or using the iodo-compound as a precursor for the introduction of other radioisotopes like Carbon-11 or Fluorine-18.

Methodologies for Radioisotope Incorporation

Several methods can be employed to incorporate radioisotopes into molecules derived from this compound.

Radioiodination: The most direct method involves the replacement of the stable iodine-127 atom with a radioactive iodine isotope, such as Iodine-123 for SPECT imaging. This can be achieved through various radioiodination techniques, often involving an oxidative process or a copper-mediated reaction. Quantitative SPECT/CT has been demonstrated to be effective for pre-therapeutic planning in iodine-131 (B157037) therapy, and similar principles can be applied to imaging with iodine-123 labeled tracers. google.com

Carbon-11 Labeling: For PET imaging, Carbon-11 (¹¹C) is a commonly used radionuclide. While direct replacement of iodine with ¹¹C is not typical, the iodopyridine moiety can be converted to other functional groups, such as a stannyl (B1234572) or boronic ester derivative, which are then amenable to ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov The synthesis of [¹¹C]methanol itself from [¹¹C]CO₂ is a well-established process. googleapis.com

Fluorine-18 Labeling: Fluorine-18 (¹⁸F) is another important PET isotope due to its longer half-life. The iodo group in derivatives of this compound can be a site for nucleophilic substitution with [¹⁸F]fluoride, although this can be challenging on an electron-rich pyridine ring. Alternatively, the iodo-precursor can be modified through cross-coupling reactions to introduce a leaving group suitable for radiofluorination. A study on the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a related compound, highlights the use of pyridine N-oxides to facilitate direct radiofluorination.

| Radioisotope | Imaging Modality | Potential Labeling Strategy |

| Iodine-123 (¹²³I) | SPECT | Isotopic exchange or synthesis from a suitable precursor. |

| Carbon-11 (¹¹C) | PET | Conversion of the iodo group to a stannane (B1208499) or boronic ester followed by ¹¹C-methylation. |

| Fluorine-18 (¹⁸F) | PET | Nucleophilic substitution on an activated precursor or a multi-step synthesis involving a fluorinated building block. |

Utilization in Materials Science Research

The application of pyridinyl alcohols in materials science is a growing area of research. These compounds can act as ligands for the construction of metal-organic frameworks (MOFs) and as monomers or functional components in the synthesis of advanced polymers. While specific examples utilizing this compound are still emerging, the general properties of pyridinyl alcohols suggest its potential in this field.

The nitrogen atom of the pyridine ring can coordinate to metal centers, while the hydroxyl group can either coordinate to another metal center or participate in hydrogen bonding, influencing the final structure and properties of the material. Pyridine-containing ligands have been used in the synthesis of MOFs with interesting topologies and magnetic properties. google.comgoogle.com Furthermore, pyridine-incorporated polymers have been developed for applications such as cathode-modifying layers in polymer solar cells, where the pyridine moiety can improve device performance. The iodo-substituent on this compound offers an additional site for post-synthetic modification of such materials, potentially allowing for the introduction of further functionality or for the creation of responsive materials.

Building Block for Functional Polymers or Ligands

The distinct structural features of this compound make it a valuable precursor for the synthesis of specialized polymers and ligands. The pyridine nitrogen can act as a coordination site for metal ions, the hydroxymethyl group can be transformed into various other functionalities or used as a point of attachment for polymerization, and the iodine atom provides a reactive handle for cross-coupling reactions.

While direct examples of polymerization using this compound as a monomer are not extensively documented in publicly available research, its potential is evident from studies on analogous structures. For instance, the synthesis of iodine-functionalized hyper-crosslinked polymers has been reported, where iodine moieties serve as catalytic sites or points for post-polymerization modification. mdpi.com The principles applied in such research could readily be extended to polymers derived from this compound.

Furthermore, the pyridine-methanol motif is a well-established component of ligands for metal catalysts. ambeed.com The synthesis of metal-organic frameworks (MOFs) often relies on polytopic organic linkers that can coordinate to metal ions to form extended, porous structures. nih.govnih.gov The structure of this compound is well-suited for the design of such linkers. The pyridine nitrogen and the hydroxyl group can chelate to a metal center, while the iodo-substituent can be used to further functionalize the framework or to link multiple units together. The development of such materials could lead to novel catalysts, sensors, or materials for gas storage. nih.gov

Table 1: Potential Polymerization and Ligand Synthesis Strategies using this compound

| Strategy | Reactive Group(s) | Potential Application |

| Polycondensation | Hydroxymethyl group | Synthesis of polyesters or polyethers with pendant iodopyridyl groups. |

| Metal-Organic Framework (MOF) Synthesis | Pyridine nitrogen, Hydroxymethyl group | Creation of porous materials for catalysis or gas separation. nih.govnih.gov |

| Suzuki or Sonogashira Cross-Coupling | Iodine atom | Post-polymerization functionalization or synthesis of conjugated polymers. |

| Ligand for Catalysis | Pyridine nitrogen, Hydroxymethyl group | Formation of metal complexes for various catalytic transformations. ambeed.com |

Probes for Chemical Biology and Target Engagement Studies

Chemical probes are essential tools for elucidating biological processes and for validating new drug targets. The structure of this compound provides a scaffold that can be elaborated into various types of probes, including affinity probes and those for target engagement studies.

Design of Affinity Probes and Chemical Tools

Affinity probes are designed to bind specifically to a biological target, often a protein, to enable its isolation, visualization, or functional characterization. A typical affinity probe consists of a recognition element, a reactive group for covalent attachment, and a reporter tag.

This compound can serve as a core structure for such probes. The iodopyridyl moiety can be designed as the recognition element for a specific target, particularly for enzymes like kinases where substituted pyridines are common pharmacophores. The hydroxymethyl group can be used as a handle to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, via an appropriate linker. The iodine atom itself can be a site for introducing a photoreactive group for photoaffinity labeling, a technique used to covalently link a probe to its target upon irradiation with UV light. mdpi.com

While specific affinity probes derived directly from this compound are not prominently featured in the literature, the principles of their design are well-established. For example, photoaffinity probes based on various heterocyclic cores have been successfully used to identify the protein targets of bioactive small molecules. uchicago.edu Furthermore, the development of radiolabeled probes for imaging applications in nuclear medicine often utilizes derivatives of natural compounds that are functionalized for chelation of radionuclides. nih.gov The pyridine and hydroxymethyl groups of this compound could be adapted for such purposes.

Target engagement studies aim to confirm that a drug candidate binds to its intended target in a cellular or in vivo context. nih.gov Probes for these studies can be designed by modifying a known inhibitor to include a reporter tag. The versatility of this compound makes it a suitable starting point for creating such probes.

Contribution to Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize potent and selective inhibitors. The iodopyridyl methanol scaffold is of significant interest in this area, particularly in the development of kinase inhibitors.

Protein kinases are a major class of drug targets, and many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The iodine atom in this compound can be exploited in several ways in SBDD. It can form halogen bonds with backbone carbonyls in the protein, a type of interaction that is increasingly recognized for its importance in ligand binding. Alternatively, the iodine can serve as a point for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold through cross-coupling reactions.

Structure-activity relationship (SAR) studies of pyridine derivatives have been instrumental in the development of potent and selective kinase inhibitors. nih.gov For instance, research on derivatives of DS-6930, a selective PPARγ modulator, involved the exploration of 3- and 4-pyridyl groups to optimize activity. nih.gov Similarly, the synthesis of novel tyrosine kinase inhibitors has been achieved using pyridin-3-yl pyrimidine (B1678525) derivatives. mdpi.com The insights gained from such studies can guide the rational design of new inhibitors based on the this compound scaffold.

The hydroxymethyl group also plays a crucial role, as it can be modified to improve solubility, modulate pharmacokinetic properties, or introduce additional interactions with the target protein. The combination of the pyridine ring, the iodine atom, and the hydroxymethyl group provides a rich platform for generating diverse libraries of compounds for screening and optimization in drug discovery programs.

Table 2: Key Functional Groups of this compound in Drug Design

| Functional Group | Role in Drug Design | Example Application Area |

| Pyridine Ring | Hinge-binding motif, scaffold for substitution. | Kinase inhibitors. nih.gov |

| Iodine Atom | Halogen bonding, site for synthetic elaboration (e.g., Suzuki coupling). | Optimization of ligand-protein interactions. |

| Hydroxymethyl Group | Improves solubility, point for derivatization to modulate properties. | Fine-tuning of pharmacokinetic profiles. |

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The current multi-step syntheses for iodopyridine derivatives often rely on classical methods that can be resource-intensive and generate significant waste. Future research will be heavily focused on developing greener and more atom-economical pathways to (3-Iodopyridin-4-yl)methanol and its precursors.

A primary objective will be the exploration of late-stage C-H activation and functionalization of the pyridine (B92270) core. Directing group-assisted C-H iodination of 4-pyridylmethanol or its protected forms would represent a significant leap in efficiency by eliminating the need for pre-functionalized starting materials. Research into novel catalytic systems, potentially involving transition metals like palladium, rhodium, or ruthenium, will be crucial for achieving high regioselectivity at the C3 position.

Furthermore, the development of flow chemistry processes for the synthesis of this compound presents a promising avenue. Continuous flow reactors can offer enhanced safety, better reaction control, and easier scalability compared to traditional batch processes, which is particularly relevant when handling potentially hazardous reagents involved in iodination or other steps.

| Synthesis Strategy | Potential Advantages | Research Focus |

| C-H Iodination | Reduced step count, higher atom economy | Development of regioselective catalysts, optimization of reaction conditions |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design, integration of purification steps |

| Bio-catalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering for pyridine functionalization |

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound is largely dictated by the C-I bond, which is an excellent precursor for a variety of cross-coupling reactions. While Suzuki, Sonogashira, and Heck couplings are established methods, future research will delve into more novel transformations. This includes exploring its utility in less common coupling reactions, such as Stille, Hiyama, and Negishi couplings, to introduce a wider array of functional groups.

A particularly exciting direction is the potential for this compound and its derivatives to act as ligands in catalysis. The pyridyl-alcohol motif is a known bidentate ligand scaffold. The iodine atom offers a site for further modification, allowing for the creation of novel P,N-ligands (phosphine-nitrogen) or N,N-ligands with unique steric and electronic properties. These new ligands could find applications in asymmetric catalysis, a field that continually seeks novel ligand architectures to achieve high enantioselectivity.

Expansion into Underexplored Derivatization Pathways

Beyond the well-trodden path of C-I bond chemistry, significant opportunities lie in the derivatization of the other functional groups. The hydroxymethyl group, for instance, is a versatile handle for introducing a wide range of functionalities.

Future work should focus on:

Oxidation: Controlled oxidation to the corresponding aldehyde or carboxylic acid would provide access to a different class of derivatives for amide coupling, esterification, or further synthetic transformations.

Etherification and Esterification: Reaction of the alcohol with a diverse set of alkylating or acylating agents can be used to systematically probe structure-activity relationships in medicinal chemistry programs or to tune the physical properties of materials.

Substitution: Conversion of the hydroxyl group to a leaving group would enable nucleophilic substitution reactions, opening pathways to amines, azides, thiols, and other functional groups at the 4-position's side chain.

The pyridine nitrogen itself is a site for quaternization, which can be used to modulate the electronic properties of the ring, increase solubility, or introduce charged moieties for specific biological or material applications.

Advanced Computational-Experimental Synergies

The synergy between computational chemistry and experimental work will be a cornerstone of future research on this compound. Density Functional Theory (DFT) calculations can provide deep insights into the compound's electronic structure, reactivity, and spectroscopic properties.

Key areas for these synergistic studies include:

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to explain observed regioselectivity in C-H functionalization or cross-coupling reactions and guiding the optimization of reaction conditions.

Catalyst Design: DFT can be used to predict the binding affinities and activation barriers for new catalysts designed for the synthesis of this compound, accelerating the discovery of more efficient catalytic systems.